molecular formula C16H13BrN2O2S B11125244 2-bromo-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide

2-bromo-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11125244
M. Wt: 377.3 g/mol
InChI Key: MMTGKCVSWGLHAU-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and bases such as sodium bicarbonate (NaHCO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-bromo-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

2-bromo-N-[2-(furan-2-yl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H13BrN2O2S/c17-16-19-13(11-5-2-1-3-6-11)14(22-16)15(20)18-9-8-12-7-4-10-21-12/h1-7,10H,8-9H2,(H,18,20)

InChI Key

MMTGKCVSWGLHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Br)C(=O)NCCC3=CC=CO3

Origin of Product

United States

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